5-Nitropyrimidine-2,4,6-triamine 1,3-dioxide
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Overview
Description
5-Nitropyrimidine-2,4,6-triamine 1,3-dioxide is a novel high-energy compound known for its exceptional properties. It is characterized by its molecular formula C4H6N6O4 and a molecular weight of 202.13 g/mol
Preparation Methods
The synthesis of 5-Nitropyrimidine-2,4,6-triamine 1,3-dioxide involves several steps. One common method includes the nitration of pyrimidine derivatives followed by amination and oxidation reactions. The reaction conditions typically involve the use of strong acids and bases, along with controlled temperatures to ensure the desired product is obtained .
Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to enhance yield and purity.
Chemical Reactions Analysis
5-Nitropyrimidine-2,4,6-triamine 1,3-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Nitropyrimidine-2,4,6-triamine 1,3-dioxide has a wide range of scientific research applications:
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 5-Nitropyrimidine-2,4,6-triamine 1,3-dioxide involves its ability to undergo various chemical transformations. The compound’s layered molecular structure provides stability and allows for energy absorption through bond bending and stretching . This stability is crucial for its applications in energetic materials, where controlled energy release is essential.
Comparison with Similar Compounds
5-Nitropyrimidine-2,4,6-triamine 1,3-dioxide can be compared to other high-energy compounds such as hexanitrobenzene and 1,3,5-triamino-2,4,6-trinitrobenzene . While these compounds share similar energetic properties, this compound is unique due to its lower sensitivity and higher stability, making it more suitable for specific applications .
Similar compounds include:
- Hexanitrobenzene
- 1,3,5-Triamino-2,4,6-trinitrobenzene
- 2,4,6-Triamino-5-nitropyrimidine-1,3-dioxide
Properties
Molecular Formula |
C4H6N6O4 |
---|---|
Molecular Weight |
202.13 g/mol |
IUPAC Name |
1,3-dihydroxy-2,6-diimino-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C4H6N6O4/c5-2-1(10(13)14)3(6)9(12)4(7)8(2)11/h5,7,11-12H,6H2 |
InChI Key |
BSBGJJQQZUZGOT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N(C(=N)N(C1=N)O)O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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